molecular formula C20H19ClN2O3 B11320512 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Cat. No.: B11320512
M. Wt: 370.8 g/mol
InChI Key: WNOAWHCLPQRAKB-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 8-ethoxyquinoline with suitable reagents under controlled conditions.

    Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Agrochemicals: Explored for its potential use as a pesticide or herbicide.

    Materials Science: Studied for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both chloro-methylphenoxy and ethoxyquinolinyl groups in the same molecule.

    Unique combination of functional groups may lead to distinct biological and chemical properties.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H19ClN2O3/c1-3-25-18-9-8-17(15-5-4-10-22-20(15)18)23-19(24)12-26-14-6-7-16(21)13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,24)

InChI Key

WNOAWHCLPQRAKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2

Origin of Product

United States

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